N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide
Description
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features
Properties
IUPAC Name |
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12(2)18-14(11-21-23(18)17-7-3-4-8-20-17)19(24)22-15-10-13(15)16-6-5-9-25-16/h3-4,7-8,11-13,15-16H,5-6,9-10H2,1-2H3,(H,22,24)/t13-,15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJSHBXOGWCOV-CWSLVUQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)NC3CC3C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)N[C@@H]3C[C@H]3C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide involves multiple steps, including the formation of the cyclopropyl and oxolan rings, followed by the assembly of the pyrazole and pyridine moieties. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide can be compared with similar compounds such as:
- N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
